molecular formula C9H10N2O B1423628 4-methoxy-7-methyl-1H-indazole CAS No. 1082041-64-2

4-methoxy-7-methyl-1H-indazole

Cat. No. B1423628
M. Wt: 162.19 g/mol
InChI Key: UQWDWULAGTVYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-7-methyl-1H-indazole is a chemical compound with the CAS Number: 1427377-63-6 . It has a molecular weight of 206.2 .


Synthesis Analysis

A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters. From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .


Chemical Reactions Analysis

The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Nitric Oxide Synthase Inhibition

One study highlights the crystal structure of 7-methoxy-1H-indazole, identifying it as an inhibitor of nitric oxide synthase. The methoxy group's alignment within the indazole system and its interactions suggest potential applications in understanding enzyme inhibition mechanisms (J. Sopková-de Oliveira Santos et al., 2002).

Corrosion Inhibition

Another area of application is in corrosion science, where derivatives of the 4-methoxyphenyl group, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have shown significant corrosion inhibition efficiency on mild steel in hydrochloric acid medium. This suggests potential for industrial applications in protecting metals from corrosive environments (F. Bentiss et al., 2009).

Antimicrobial Activities

Research into the antimicrobial activities of indazole derivatives, including triazole compounds synthesized from reactions involving methoxybenzaldehyde, indicates these compounds possess good or moderate activities against various microorganisms. This opens avenues for pharmaceutical applications in developing new antimicrobial agents (H. Bektaş et al., 2010).

Chemokine Receptor Antagonism

Indazole arylsulfonamides, including methoxy-substituted compounds, have been synthesized and examined as human CCR4 antagonists, providing insights into the structural activity relationships crucial for designing receptor-specific drugs. These findings have implications in therapeutic interventions for diseases mediated by the CCR4 receptor (P. Procopiou et al., 2013).

Electronic Material Development

New derivatives of indazole, including methoxy-substituted analogues, have been synthesized, demonstrating high thermal stability and electrochemical properties. These materials are explored for their potential applications in electronic devices, highlighting the versatility of indazole derivatives in material science (Monika Cekaviciute et al., 2012).

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . We look forward to seeing more antitumor drugs with indazole scaffold on the market in the future .

properties

IUPAC Name

4-methoxy-7-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-4-8(12-2)7-5-10-11-9(6)7/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWDWULAGTVYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306141
Record name 4-Methoxy-7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-7-methyl-1H-indazole

CAS RN

1082041-64-2
Record name 4-Methoxy-7-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-7-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-methoxy-7-methyl-1H-indazole
Reactant of Route 3
Reactant of Route 3
4-methoxy-7-methyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
4-methoxy-7-methyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
4-methoxy-7-methyl-1H-indazole
Reactant of Route 6
Reactant of Route 6
4-methoxy-7-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.